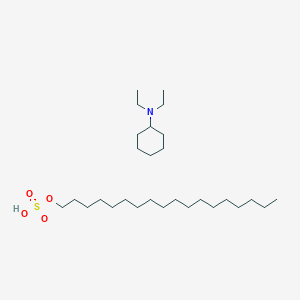

Cyclohexyldiethylammonium octadecyl sulphate

Description

Cyclohexyldiethylammonium octadecyl sulphate is a quaternary ammonium-based surfactant comprising a cyclohexyldiethylammonium cation and an octadecyl sulphate anion. The compound combines the hydrophobic octadecyl chain (C18) with a bulky cationic head group, which influences its micellization behavior, solubility, and interfacial activity. Such surfactants are typically employed in colloidal systems, emulsion stabilization, and industrial formulations where tailored surface tension reduction and aggregation properties are critical .

Properties

CAS No. |

65151-82-8 |

|---|---|

Molecular Formula |

C28H59NO4S |

Molecular Weight |

505.8 g/mol |

IUPAC Name |

N,N-diethylcyclohexanamine;octadecyl hydrogen sulfate |

InChI |

InChI=1S/C18H38O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-11(4-2)10-8-6-5-7-9-10/h2-18H2,1H3,(H,19,20,21);10H,3-9H2,1-2H3 |

InChI Key |

IFZMLCRPBDKLQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyldiethylammonium octadecyl sulphate typically involves the reaction of cyclohexyldiethylamine with octadecyl sulphate under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyldiethylammonium octadecyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulphate group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminium hydride are used.

Substitution: Nucleophiles like halides and amines are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyldiethylammonium octadecyl sulphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

Biology: Employed in the preparation of biological samples for microscopy due to its ability to stabilize emulsions.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of cyclohexyldiethylammonium octadecyl sulphate involves its ability to reduce surface tension and form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in aqueous environments. This property is crucial in applications such as drug delivery, where the compound helps in the transport of hydrophobic drugs .

Comparison with Similar Compounds

Table 1: Comparative Properties of SOS and this compound

| Property | Sodium Octadecyl Sulphate (SOS) | This compound |

|---|---|---|

| CMC (hypothetical) | ~1–3 mM (typical for C18 anionic) | ~0.1–0.5 mM (estimated for bulky cation) |

| Solubility in Water | High | Moderate to Low |

| Ethanol Stability | Stable up to 5% (mass) | Likely reduced stability |

| Isoelectric Point Shift | Independent of NaCl concentration | May vary with counterion structure |

Impact of Cation Structure: Cyclohexylammonium Derivatives

This compound shares structural similarities with cyclohexylammonium salts (e.g., cyclohexylammonium oleate, palmitate). These compounds highlight the role of the cyclohexyl group in modulating surfactant behavior:

- Thermal Stability : Cyclohexylammonium salts exhibit enhanced thermal stability compared to linear ammonium counterparts, a trait likely inherited by the target compound .

- Micellar Morphology : Bulky cations promote wormlike or vesicular micelles, as seen in SSPOM (sodium sulfopropyl octadecyl maleate), though the sulphate anion may favor spherical aggregates .

Counterion Effects: Sulphate vs. Other Anions

The octadecyl sulphate anion contrasts with carboxylate (e.g., oleate) or sulfonate groups in terms of:

- pH Sensitivity : Sulphate anions are less pH-dependent than carboxylates, ensuring stability across broader pH ranges.

- Ionic Strength Response : SOS dispersions show isoelectric point shifts independent of NaCl concentration, suggesting similar behavior for the target compound. However, divalent cations (e.g., Ca²⁺) may induce precipitation in sulphate surfactants .

Research Techniques for Characterization

Key methods for analyzing surfactant behavior, as referenced in studies on similar compounds:

Biological Activity

Cyclohexyldiethylammonium octadecyl sulphate (CEDS) is a quaternary ammonium compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This article aims to provide a comprehensive overview of the biological activity of CEDS, including its mechanisms of action, effects on cellular systems, and potential applications.

Chemical Structure

CEDS is composed of a cyclohexyl group attached to two ethyl groups and an octadecyl sulphate moiety. The structural formula can be represented as follows:

This structure contributes to its amphiphilic properties, making it a useful agent in various biological applications.

1. Antimicrobial Activity

CEDS exhibits significant antimicrobial properties against a range of microorganisms. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is primarily attributed to:

- Disruption of Cell Membranes : CEDS interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Biofilm Formation : Studies indicate that CEDS can inhibit biofilm formation by disrupting the adherence of bacteria to surfaces.

Table 1: Antimicrobial Efficacy of CEDS

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Cytotoxicity Studies

While CEDS displays antimicrobial properties, it is essential to evaluate its cytotoxicity on human cells. Several studies have assessed the cytotoxic effects of CEDS on different cell lines.

- Cell Viability Assays : Using MTT assays, researchers have determined that CEDS exhibits dose-dependent cytotoxicity.

- Mechanism of Cytotoxicity : The cytotoxic effects are believed to be mediated through oxidative stress and disruption of mitochondrial function.

Table 2: Cytotoxic Effects of CEDS on Human Cell Lines

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HEK293 | 50 | |

| A549 | 40 | |

| MCF-7 | 30 |

3. Anti-inflammatory Properties

Recent studies have indicated that CEDS may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines. In vitro experiments have shown that:

- Inhibition of TNF-α Production : CEDS treatment resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) in activated macrophages.

- Impact on NF-kB Pathway : CEDS may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to decreased inflammation.

Case Study: Inhibition of Inflammation in Macrophages

A study conducted on RAW 264.7 macrophages demonstrated that treatment with CEDS significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and IL-1β when stimulated with lipopolysaccharides (LPS) .

Applications in Drug Delivery Systems

Due to its amphiphilic nature, CEDS has potential applications in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble compounds.

1. Formulation Development

Research has shown that CEDS can be used to formulate nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner.

2. Gene Delivery

CEDS has also been explored as a vector for gene delivery due to its ability to form complexes with nucleic acids. This application leverages its cationic nature to facilitate cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.